5-(4-Methylthiophen-2-yl)isoxazole
Description
Properties
CAS No. |
138716-42-4 |
|---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.21 |
IUPAC Name |
5-(4-methylthiophen-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H7NOS/c1-6-4-8(11-5-6)7-2-3-9-10-7/h2-5H,1H3 |
InChI Key |
SLBBFMFKDAZJKY-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1)C2=CC=NO2 |
Synonyms |
Isoxazole, 5-(4-methyl-2-thienyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Position : The position of the thiophene substituent (e.g., 3- vs. 5-position on the isoxazole) significantly impacts planarity and intermolecular interactions. For example, 5-(4-Methylthiophen-2-yl)isoxazole adopts a near-planar conformation, whereas analogues with bulkier groups (e.g., trimethoxyphenyl) exhibit torsional angles up to 30° .
- Electronic Effects : Electron-withdrawing groups (e.g., bromophenyl in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions. The methyl group in 5-(4-Methylthiophen-2-yl)isoxazole provides moderate electron-donating effects, stabilizing the aromatic system .
Crystallographic and Hirshfeld Surface Analysis
- Crystal Packing : 5-(4-Methylthiophen-2-yl)isoxazole derivatives crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit, similar to fluorophenyl-thiazole hybrids .
- Intermolecular Interactions : Hirshfeld surface analysis of related thiophene-isoxazole compounds reveals dominant C–H···π (15–20%) and π–π stacking (10–15%) interactions, critical for stabilizing crystal lattices .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(4-Methylthiophen-2-yl)isoxazole, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves cycloaddition reactions between nitrile oxides and dipolarophiles (e.g., substituted thiophenes) to form the isoxazole core. For example, 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with 4-methylthiophene derivatives is a key step . Post-cycloaddition coupling reactions (e.g., Suzuki-Miyaura) may introduce additional substituents. Regioselectivity is influenced by electron-withdrawing/donating groups on the dipolarophile; substituents at the 4-position of isoxazole are critical for subsequent functionalization, as shown in nucleophilic difluoromethylation studies .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : X-ray crystallography (via SHELX or WinGX suites) is the gold standard for unambiguous structural determination, especially for resolving stereochemistry and packing interactions . Complementary techniques include:
- NMR : H and C NMR to confirm substitution patterns (e.g., thiophene vs. isoxazole protons).
- IR Spectroscopy : Identification of C=O (amide linkages) or C-S (thiophene) stretches .
- Mass Spectrometry : Fragmentation patterns to validate molecular ions and substituent stability .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Methodological Answer : Start with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) and cytotoxicity screening (e.g., MTT assay on cancer cell lines). Isoxazole-thiophene hybrids have shown activity against bacterial pathogens (e.g., S. aureus) and antifungal properties, likely due to membrane disruption . Use positive controls (e.g., ciprofloxacin) and validate results with dose-response curves.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of 5-(4-Methylthiophen-2-yl)isoxazole derivatives?
- Methodological Answer :
- Synthesis Optimization : DFT calculations predict transition states for cycloaddition regioselectivity, reducing trial-and-error in lab workflows .
- Bioactivity Prediction : Molecular docking (e.g., AutoDock Vina) identifies potential targets (e.g., bacterial topoisomerases or fungal CYP51). For example, indole-isoxazole-triazole conjugates showed enhanced antibacterial activity via docking-predicted binding to DNA gyrase .
- ADMET Profiling : Use tools like SwissADME to predict pharmacokinetic properties, guiding structural modifications for improved bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Confirm antimicrobial activity with both agar diffusion and live-cell imaging to rule out false positives .
- Proteomics/Metabolomics : Identify off-target effects (e.g., oxidative stress induction) that may explain variability in cytotoxicity .
- Structural-Activity Relationships (SAR) : Systematically vary substituents (e.g., replacing 4-methylthiophene with halogenated analogs) to isolate pharmacophores. Evidence from similar compounds shows that electron-withdrawing groups enhance antifungal potency .
Q. How does crystal packing influence the stability and reactivity of this compound?
- Methodological Answer : X-ray studies reveal that π-π stacking between isoxazole and thiophene rings stabilizes the crystal lattice, reducing degradation under ambient conditions. For example, C–H···π interactions in 5-(4-chlorophenyl)-isoxazole derivatives enhance thermal stability . Differential scanning calorimetry (DSC) can correlate packing motifs with melting points, informing storage conditions .
Key Recommendations for Researchers
- Prioritize X-ray crystallography for unambiguous structural validation.
- Use computational docking to narrow down biological targets before lab assays.
- Address data contradictions via SAR studies and orthogonal assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
